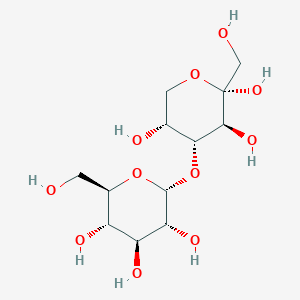
alpha-Maltulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Maltulose is a disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Maltulose can be synthesized through the enzymatic conversion of maltose using specific glycosyltransferases. The reaction typically involves the use of alpha-glucosidase enzymes under controlled pH and temperature conditions to ensure the selective formation of the alpha-1,4-glycosidic bond.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are cultured in bioreactors, where they produce the necessary enzymes to convert maltose into this compound. The process is optimized for yield and purity through careful control of fermentation parameters such as temperature, pH, and nutrient availability.
Chemical Reactions Analysis
Types of Reactions
Alpha-Maltulose undergoes several types of chemical reactions, including:
Hydrolysis: Breaking down into glucose molecules in the presence of water and enzymes like alpha-amylase.
Oxidation: Conversion into gluconic acid derivatives using oxidizing agents.
Reduction: Formation of sugar alcohols such as maltitol through catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Enzymes like alpha-amylase, acidic or basic conditions.
Oxidation: Mild oxidizing agents such as bromine water or nitric acid.
Reduction: Catalysts like nickel or platinum under hydrogen gas.
Major Products
Hydrolysis: Glucose.
Oxidation: Gluconic acid derivatives.
Reduction: Maltitol.
Scientific Research Applications
Alpha-Maltulose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in carbohydrate metabolism and enzyme specificity.
Medicine: Explored for its potential as a prebiotic and its effects on gut microbiota.
Industry: Utilized in the food industry as a low-calorie sweetener and in the production of functional foods.
Mechanism of Action
Alpha-Maltulose exerts its effects primarily through its interaction with specific enzymes in the digestive system. It is hydrolyzed by alpha-amylase into glucose, which is then absorbed by the body. The compound’s unique glycosidic linkage influences its rate of digestion and absorption, making it a potential candidate for controlled-release carbohydrate formulations.
Comparison with Similar Compounds
Similar Compounds
Maltose: A disaccharide with an alpha-1,4-glycosidic bond but different enzymatic properties.
Isomaltose: Similar structure but with an alpha-1,6-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose with a beta-1,4-glycosidic bond.
Uniqueness
Alpha-Maltulose’s unique glycosidic linkage and enzymatic properties distinguish it from other disaccharides
Properties
CAS No. |
85026-54-6 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1 |
InChI Key |
NBGXQZRRLOGAJF-LVIPNTBNSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















